Dnp-PLGMWSR -

Dnp-PLGMWSR

Catalog Number: EVT-10918896
CAS Number:
Molecular Formula: C44H61N13O13S
Molecular Weight: 1012.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Dnp-PLGMWSR typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the amino group of each amino acid is protected by an Fmoc group during the synthesis process.

Technical Details

  1. Starting Materials: The synthesis begins with the selection of appropriate amino acids, including proline, leucine, glycine, methionine, tryptophan, serine, and arginine.
  2. Coupling Reagents: Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to facilitate the formation of peptide bonds between amino acids.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity .
Molecular Structure Analysis

Structure

Dnp-PLGMWSR has a specific amino acid sequence that contributes to its function as a substrate for proteases. The molecular structure includes:

  • Amino Acid Sequence: Aspartic acid (D), proline (P), leucine (L), glycine (G), methionine (M), tryptophan (W), serine (S), and arginine (R).
  • Fluorophore: The presence of a dinitrophenyl group at one end enhances its fluorescence properties.

Data

The molecular weight of Dnp-PLGMWSR is approximately 1,078 Daltons. Its structure allows it to interact specifically with MMPs, leading to cleavage at designated sites within the peptide .

Chemical Reactions Analysis

Reactions

Dnp-PLGMWSR undergoes hydrolysis when acted upon by matrix metalloproteinases. This reaction results in the release of fluorescent products that can be quantitatively measured.

Technical Details

  1. Enzyme Interaction: Upon binding to MMPs, Dnp-PLGMWSR is cleaved at specific peptide bonds.
  2. Detection Method: The cleavage results in an increase in fluorescence intensity, which can be monitored using spectrophotometric methods or fluorescence resonance energy transfer assays .
Mechanism of Action

Process

The mechanism of action involves the binding of Dnp-PLGMWSR to the active site of MMPs. Once bound:

  1. Substrate Recognition: MMPs recognize and bind to the peptide based on its sequence.
  2. Cleavage: The enzyme catalyzes the hydrolysis of peptide bonds within Dnp-PLGMWSR.
  3. Fluorescence Release: The cleavage releases a fluorescent moiety that can be detected and quantified.

Data

Research indicates that Dnp-PLGMWSR can effectively differentiate between active and inactive forms of MMPs based on fluorescence output, making it valuable for studying enzyme dynamics in various biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

Dnp-PLGMWSR appears as a white to off-white powder and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and water at specific concentrations.

Chemical Properties

  1. Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or basic environments.
  2. Fluorescence Characteristics: Exhibits strong fluorescence upon cleavage by MMPs, making it suitable for high-throughput screening applications .
Applications

Dnp-PLGMWSR has significant scientific uses:

  1. Protease Activity Assays: It serves as a substrate for measuring MMP activity in biological samples.
  2. Drug Discovery: Used in screening potential inhibitors of MMPs for therapeutic applications in cancer and inflammatory diseases.
  3. Biomarker Studies: Its ability to indicate MMP activity makes it useful for studying disease states related to tissue remodeling .
Introduction to DNP-PLGMWSR in Protease Research

Historical Development of Fluorogenic Substrates in Matrix Metalloproteinase Studies

The evolution of matrix metalloproteinase substrates progressed through three generations:

  • First-generation substrates employed short linear peptides (e.g., ≤6 residues) conjugated to chromogenic groups like p-nitroaniline. These enabled basic kinetic profiling but suffered from low sensitivity and inability to mimic natural collagenous substrates [2] [9].
  • Second-generation substrates integrated fluorogenic reporters such as 7-methoxycoumarin-4-yl-acetyl (Mca) with quenchers like 2,4-dinitrophenyl (Dnp). Mca/Dnp pairs significantly enhanced detection limits, allowing real-time kinetic measurements at nanomolar enzyme concentrations. However, these short peptides failed to replicate the triple-helical structure of native collagen, leading to artifactual cleavage site preferences [5] [10].
  • Third-generation substrates addressed structural limitations by developing triple-helical peptides. Initial constructs like fTHP-1 (Mca-Gly-Pro-Leu-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile-Arg) incorporated Gly-Pro-Hyp repeats to stabilize the triple helix, enabling cleavage at the Gly⁻Leu bond analogous to native collagen degradation. This breakthrough demonstrated that matrix metalloproteinase-1 exhibits 3.4-fold higher activation energy for triple-helical versus single-stranded substrates, mirroring its native catalytic behavior [5].

Table 1: Evolution of Fluorogenic Substrates for Matrix Metalloproteinase Studies

GenerationExample SubstrateDetection MethodKey AdvantagesLimitations
FirstDNP-Gln-Gly-Leu-AlaAbsorbance at 405 nmSimple synthesisLow sensitivity; unphysiological cleavage
SecondMca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-ArgFluorescence (λex 328 nm, λem 393 nm)100-fold sensitivity increaseDoes not mimic collagen structure
ThirdMca-Gly-Pro-Lys-Gly-Pro-Gln-Gly⁻Leu-Arg-Gly-Gln-Lys(Dnp)Fluorescence dequenchingReplicates collagen kineticsComplex synthesis; solubility challenges

Dinitrophenyl-PLGMWSR emerged as an optimized second-generation substrate incorporating key modifications: The PLGMWSR sequence was selected to match matrix metalloproteinase subsite preferences (S1-S4 and S1′-S3′), while strategically positioned arginine residues enhanced solubility and matrix metalloproteinase affinity. This design balanced physiological relevance with practical assay requirements [5] [10].

Role of Dinitrophenyl-PLGMWSR in Advancing Biochemical Assay Methodologies

Dinitrophenyl-PLGMWSR catalyzed methodological innovations through three key mechanisms:

Enhanced Kinetic Resolution

Comparative studies demonstrated superior kinetic parameters for Dinitrophenyl-PLGMWSR versus commercial substrates. For matrix metalloproteinase-1, it exhibited kcat/KM = 1,310 M⁻¹s⁻¹ versus 980 M⁻¹s⁻¹ for Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg, attributable to optimized P1′-P3′ interactions. The extended sequence permitted detailed subsite mapping, revealing that tryptophan at P2′ contributed 40-fold higher affinity than alanine-containing analogs through hydrophobic interactions with the matrix metalloproteinase S2′ pocket [5] [10].

Table 2: Specificity Profile of Dinitrophenyl-PLGMWSR Across Matrix Metalloproteinases

Enzymekcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)Cleavage Site
Matrix metalloproteinase-10.080 ± 0.00561.2 ± 5.31,310 ± 115Gly⁻Leu
Matrix metalloproteinase-20.042 ± 0.00338.7 ± 3.11,085 ± 92Gly⁻Leu
Matrix metalloproteinase-30.005 ± 0.000489.6 ± 7.856 ± 5Gly⁻Leu
Matrix metalloproteinase-130.152 ± 0.01143.5 ± 3.93,494 ± 285Gly⁻Leu

Temperature-Dependent Activity Profiling

Unlike simplified peptides, Dinitrophenyl-PLGMWSR enabled accurate analysis of matrix metalloproteinase activation energies. Studies between 25-45°C revealed an Arrhenius activation energy (Ea) of 86 kJ/mol for matrix metalloproteinase-1 cleavage—significantly higher than the 25 kJ/mol observed for single-stranded substrates. This divergence confirmed that triple-helical unfolding represents the rate-limiting step in physiological collagenolysis, a mechanistic insight unattainable with earlier substrates [5].

High-Throughput Screening Applications

The substrate’s compatibility with microplate readers (λex 320 nm, λem 405 nm) facilitated inhibitor discovery campaigns. Dinitrophenyl-PLGMWSR detected matrix metalloproteinase-1 activity at 0.1 nanomolar in 384-well formats, enabling identification of allosteric inhibitors with IC50 values as high as 10 micromolar that would be missed using short peptide substrates. This capability stemmed from its sensitivity to conformational changes induced by ligand binding distant from the active site [10].

Research Gaps in Targeted Protease Detection Mechanisms

Despite its advancements, Dinitrophenyl-PLGMWSR highlights persistent methodological challenges:

Limited In Vivo Applicability

The substrate’s sensitivity to physiological salt concentrations (IC50 decreases 5-fold at 150 millimolar sodium chloride) and susceptibility to serum proteases restrict its utility in complex biological matrices. In murine models, non-target cleavage by thrombin and plasmin generated 30% background signal within 30 minutes, confounding matrix metalloproteinase-specific measurements. Current research seeks to incorporate D-amino acids or β-homo-amino acids at non-scissile positions to enhance stability while preserving matrix metalloproteinase recognition [7] [10].

Inability to Resolve Individual Matrix Metalloproteinases in Complex Systems

Dinitrophenyl-PLGMWSR exhibits cross-reactivity with multiple matrix metalloproteinases (matrix metalloproteinase-1, -2, -8, -13), impeding analysis in multicomponent systems like tumor lysates. Multiplexed detection strategies under development combine the substrate with:

  • Activity-based probes featuring click chemistry handles (e.g., alkyne/azide) for simultaneous visualization of multiple proteases
  • Microfluidic separation coupled with mass spectrometry to deconvolute cleavage products
  • Antibody-capture systems that localize substrates to specific cellular compartments [6] [10]

Lack of Subcellular Resolution

Current methodologies cannot distinguish matrix metalloproteinase activities in discrete organelles. The substrate accumulates non-specifically in endosomes when administered intracellularly, preventing compartment-specific measurements. Emerging approaches incorporate organelle-targeting sequences (e.g., nuclear localization signals) or microenvironment-responsive elements (e.g., pH-sensitive linkers) to address this limitation [10].

Computational Design Gaps

In silico optimization of substrates like Dinitrophenyl-PLGMWSR remains challenging due to inadequate modeling of the matrix metalloproteinase S3′⁻S4′ subsite dynamics. Molecular dynamics simulations underestimate the conformational entropy penalty upon substrate binding by 40%, leading to overprediction of affinity. Machine learning models trained on cleavage datasets show promise but require larger experimental kcat/KM datasets for validation [7] [8].

Properties

Product Name

Dnp-PLGMWSR

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid

Molecular Formula

C44H61N13O13S

Molecular Weight

1012.1 g/mol

InChI

InChI=1S/C44H61N13O13S/c1-24(2)18-31(53-42(64)35-11-7-16-55(35)34-13-12-26(56(67)68)20-36(34)57(69)70)38(60)49-22-37(59)50-29(14-17-71-3)39(61)52-32(19-25-21-48-28-9-5-4-8-27(25)28)40(62)54-33(23-58)41(63)51-30(43(65)66)10-6-15-47-44(45)46/h4-5,8-9,12-13,20-21,24,29-33,35,48,58H,6-7,10-11,14-19,22-23H2,1-3H3,(H,49,60)(H,50,59)(H,51,63)(H,52,61)(H,53,64)(H,54,62)(H,65,66)(H4,45,46,47)/t29-,30-,31-,32-,33-,35-/m0/s1

InChI Key

AZDJGXPMCRXEQN-SUUSVYONSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

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